molecular formula C12H7N5O6 B14602859 5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide CAS No. 59290-46-9

5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide

Cat. No.: B14602859
CAS No.: 59290-46-9
M. Wt: 317.21 g/mol
InChI Key: XRWBRMQHWXGHCG-UHFFFAOYSA-N
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Description

5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of nitropyridines. Nitropyridines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of nitro groups and pyridine rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position through a [1,5] sigmatropic shift .

Industrial Production Methods

Industrial production of nitropyridine derivatives often involves similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve crystallization, distillation, or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide involves its interaction with molecular targets through its nitro and pyridine groups. The nitro groups can participate in redox reactions, while the pyridine rings can engage in π-π stacking interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: A simpler nitropyridine derivative with similar reactivity but fewer functional groups.

    5-Nitropyridine-2-carboxylic acid: Another nitropyridine derivative with a carboxylic acid group at the 2-position.

    2-Amino-5-nitropyridine: Contains an amino group at the 2-position and a nitro group at the 5-position.

Uniqueness

5-Nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide is unique due to its dual nitro groups and the presence of both carbonyl and carboxamide functionalities. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

59290-46-9

Molecular Formula

C12H7N5O6

Molecular Weight

317.21 g/mol

IUPAC Name

5-nitro-N-(5-nitropyridine-3-carbonyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H7N5O6/c18-11(7-1-9(16(20)21)5-13-3-7)15-12(19)8-2-10(17(22)23)6-14-4-8/h1-6H,(H,15,18,19)

InChI Key

XRWBRMQHWXGHCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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